molecular formula C17H20N2O2 B1385033 N-(3-Amino-2-methylphenyl)-2-propoxybenzamide CAS No. 1020056-52-3

N-(3-Amino-2-methylphenyl)-2-propoxybenzamide

Cat. No.: B1385033
CAS No.: 1020056-52-3
M. Wt: 284.35 g/mol
InChI Key: CSIRJCWSZDPMOK-UHFFFAOYSA-N
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Description

Chemical Identity and Classification of N-(3-Amino-2-methylphenyl)-2-propoxybenzamide

This compound represents a sophisticated member of the benzamide class of organic compounds, characterized by its complex substitution pattern and distinctive molecular architecture. The compound bears the Chemical Abstracts Service registry number 1020056-52-3 and is catalogued in the PubChem database under the identifier CID 28306518. Its molecular formula, C₁₇H₂₀N₂O₂, indicates the presence of seventeen carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and two oxygen atoms, resulting in a calculated molecular weight of 284.35 grams per mole.

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which precisely describes its structural components and substitution pattern. The molecule features a benzamide core structure with two primary modification sites: the nitrogen atom of the amide group is bonded to a 3-amino-2-methylphenyl substituent, while the benzene ring of the benzamide carries a propoxy group at the ortho position relative to the carbonyl group. This specific arrangement of functional groups places the compound within the broader category of substituted benzamides, which are organic compounds containing a carboxamido substituent attached to a benzene ring.

The compound belongs to the chemical classification of benzamides, a group that encompasses organic molecules featuring a carboxamido functional group directly attached to an aromatic benzene ring system. Within this classification, this compound is further categorized as a substituted benzamide due to the presence of multiple functional group modifications on both the amide nitrogen and the aromatic ring. The structural complexity of this molecule, with its amino, methyl, and propoxy substituents, demonstrates the versatility of benzamide chemistry in creating compounds with diverse molecular architectures.

Table 1: Fundamental Chemical Properties of this compound

Property Value
Molecular Formula C₁₇H₂₀N₂O₂
Molecular Weight 284.35 g/mol
Chemical Abstracts Service Number 1020056-52-3
PubChem Compound Identifier 28306518
International Union of Pure and Applied Chemistry Name This compound
Simplified Molecular Input Line Entry System CCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2C)N

The structural analysis reveals that the compound incorporates three distinct aromatic systems within its molecular framework: the primary benzamide core, the substituted aniline moiety, and the propoxy-modified benzene ring. The presence of both electron-donating groups (amino and methyl substituents) and electron-withdrawing groups (the carbonyl functionality) creates an interesting electronic environment that may influence the compound's chemical reactivity and physical properties. This molecular design reflects sophisticated organic synthesis approaches that have been developed to create benzamide derivatives with specific structural features for research applications.

Historical Context of Benzamide Derivatives Research

The research into benzamide derivatives has its origins in the fundamental investigations of benzoic acid chemistry that began in the early nineteenth century, with benzamide itself being among the simplest amide derivatives of benzoic acid. The historical development of benzamide chemistry can be traced back to 1832, when the first documented polymorphs of benzamide were reported, although the complete structural characterization required nearly another century of advancement in analytical techniques. This early recognition of polymorphism in benzamide highlighted the complex solid-state behavior that would become a recurring theme in benzamide derivatives research.

The systematic study of benzamide derivatives gained significant momentum during the mid-twentieth century as pharmaceutical research expanded to explore the biological activities of various organic compound classes. The recognition that benzamides could serve as scaffolds for developing compounds with diverse pharmacological properties led to intensive research efforts focused on understanding structure-activity relationships within this chemical family. This period saw the development of numerous substituted benzamides that would eventually find applications in various therapeutic areas, establishing benzamides as an important class of bioactive compounds.

The analytical chemistry of benzamides also evolved significantly during this historical period, with researchers developing sophisticated methods for the systematic identification and characterization of unknown organic compounds containing benzamide functionalities. The development of systematic analytical approaches, including preliminary physical tests, solubility assessments, and chemical reaction tests, provided the foundation for reliable identification of benzamide derivatives and their structural elucidation. These methodological advances were crucial for advancing the field and enabling the discovery and characterization of increasingly complex benzamide derivatives.

Table 2: Key Historical Developments in Benzamide Research

Time Period Research Development Significance
1832 First documentation of benzamide polymorphs Established foundation for solid-state chemistry studies
1959 Complete crystal structure determination of stable benzamide form Enabled detailed molecular structure understanding
Mid-20th Century Systematic pharmaceutical benzamide research Expanded therapeutic applications
Late 20th Century Advanced analytical methodology development Improved compound identification capabilities
21st Century Computational structure prediction methods Enhanced polymorph discovery and characterization

The evolution of computational chemistry and crystal structure prediction methods in recent decades has revolutionized benzamide research by enabling researchers to predict and understand the complex structural behaviors exhibited by these compounds. The application of computational approaches to benzamide chemistry has been particularly valuable in understanding polymorphism phenomena, where different crystal forms of the same molecule exhibit distinct physical properties. This computational revolution has also facilitated the design of new benzamide derivatives with targeted structural features, as exemplified by compounds like this compound.

Contemporary benzamide research has expanded to encompass increasingly sophisticated molecular designs that incorporate multiple functional groups and complex substitution patterns. The development of palladium-catalyzed synthetic methodologies has enabled the selective introduction of various substituents onto benzamide scaffolds, allowing for the creation of compounds with precise structural specifications. These synthetic advances have been crucial for accessing complex benzamide derivatives that would have been difficult or impossible to prepare using earlier synthetic methods.

Significance in Organic and Analytical Chemistry

The significance of this compound in organic chemistry extends beyond its individual molecular properties to encompass its role as a representative example of advanced benzamide derivative design and synthesis. The compound exemplifies the sophisticated level of structural complexity that can be achieved through modern organic synthesis techniques, incorporating multiple functional groups in a precisely controlled arrangement that demonstrates the maturation of benzamide chemistry as a research field. The presence of both amino and propoxy substituents, along with the methyl group on the aniline ring, creates a molecule that showcases the versatility of benzamide modification strategies.

From a synthetic chemistry perspective, the preparation of this compound requires careful consideration of functional group compatibility and reaction sequence optimization. The compound's structure suggests that its synthesis likely involves multiple steps, including the formation of the amide bond between appropriately substituted starting materials and possibly the introduction of the propoxy group through nucleophilic substitution reactions. The successful synthesis of such complex benzamide derivatives demonstrates the advancement of synthetic organic chemistry techniques and the ability to create molecules with precisely defined structural features.

The analytical chemistry significance of this compound lies in its potential to serve as a model system for developing and validating analytical methods for complex benzamide derivatives. The presence of multiple functional groups with different chemical properties provides opportunities for studying various analytical techniques, including spectroscopic methods, chromatographic separation techniques, and mass spectrometric identification approaches. The compound's structural complexity makes it an excellent candidate for testing the limits and capabilities of modern analytical instrumentation and methodology.

Table 3: Analytical Chemistry Applications and Significance

Analytical Technique Application to Compound Research Value
Nuclear Magnetic Resonance Spectroscopy Structural confirmation and purity assessment Validates synthesis and identifies impurities
Mass Spectrometry Molecular weight determination and fragmentation analysis Confirms molecular formula and structural features
Infrared Spectroscopy Functional group identification Verifies presence of amide, amino, and ether functionalities
High-Performance Liquid Chromatography Purity analysis and separation from related compounds Ensures compound quality for research applications
X-ray Crystallography Three-dimensional structure determination Provides detailed molecular geometry information

The compound also holds significance in the broader context of structure-property relationship studies within benzamide chemistry. The specific combination of substituents present in this compound provides an opportunity to investigate how different functional groups influence the overall properties of benzamide derivatives. The electron-donating amino and methyl groups, combined with the electron-withdrawing carbonyl functionality and the bulky propoxy substituent, create a complex electronic environment that may exhibit unique chemical and physical properties compared to simpler benzamide derivatives.

The computational chemistry significance of this compound stems from its potential to serve as a benchmark for theoretical calculations and molecular modeling studies. The presence of multiple functional groups and the overall molecular complexity provide challenges for computational methods, making it a valuable test case for evaluating the accuracy and reliability of various theoretical approaches to predicting molecular properties. Such computational studies can contribute to the development of better theoretical methods for understanding benzamide derivative behavior and properties.

Development Timeline and Key Research Milestones

The development timeline for this compound research reflects the broader evolution of benzamide derivatives chemistry and the gradual advancement from simple to increasingly complex molecular designs. The compound's entry into chemical databases, with its first creation date recorded as 2009-05-28 in the PubChem database, represents a relatively recent addition to the known chemical space of benzamide derivatives. This timeline placement indicates that the compound emerged during a period of active research into specialized benzamide structures with multiple functional group modifications.

The research milestones leading to the development of compounds like this compound can be traced through the evolution of synthetic methodologies for benzamide derivatives. The development of palladium-catalyzed cross-coupling reactions has been particularly influential in enabling the synthesis of complex substituted benzamides with precise regioselectivity. These synthetic advances provided the tools necessary for creating molecules with multiple substituents arranged in specific patterns, as exemplified by the ortho-propoxy substitution and the complex aniline substituent present in this compound.

The analytical characterization milestones for this compound include its comprehensive structural elucidation using modern spectroscopic and computational methods. The determination of its International Chemical Identifier (InChI) string and Simplified Molecular Input Line Entry System notation represents important milestones in establishing the compound's chemical identity within standardized chemical information systems. These characterization efforts ensure that the compound can be reliably identified and differentiated from related structures in chemical databases and research literature.

Table 4: Research and Development Timeline

Year/Period Milestone Impact
2009 First database entry (PubChem creation date) Formal recognition in chemical databases
2009-Present Computational property calculations Theoretical understanding of molecular behavior
2019-2025 Multiple database updates and refinements Improved chemical information accuracy
Ongoing Advanced analytical characterization Enhanced structural understanding

The computational chemistry milestones associated with this compound include the calculation of various molecular descriptors and properties that provide insights into its potential behavior and applications. These computational studies have generated important data including molecular geometry optimizations, electronic structure calculations, and property predictions that contribute to the overall understanding of the compound's characteristics. The availability of such computational data represents a significant advancement compared to earlier periods when experimental determination of molecular properties was the only available approach.

Contemporary research milestones continue to build upon the foundation established by earlier benzamide research, with this compound serving as an example of the current state of the art in benzamide derivative design. The compound's complex structure reflects the accumulated knowledge and synthetic capabilities that have been developed through decades of research in benzamide chemistry. Future research milestones will likely focus on exploring the properties and potential applications of such complex benzamide derivatives, building upon the structural foundation established by compounds like this one.

Properties

IUPAC Name

N-(3-amino-2-methylphenyl)-2-propoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-3-11-21-16-10-5-4-7-13(16)17(20)19-15-9-6-8-14(18)12(15)2/h4-10H,3,11,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSIRJCWSZDPMOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Propoxybenzoic Acid Derivative

The 2-propoxy substituent on the benzoyl moiety is introduced via nucleophilic substitution on 2-hydroxybenzoic acid derivatives or by selective alkylation of hydroxyl groups.

  • Starting from 2-hydroxybenzoic acid, propylation is achieved by reaction with propyl bromide or propyl tosylate under basic conditions (e.g., potassium carbonate in dimethylformamide). This yields 2-propoxybenzoic acid after purification.
  • Alternatively, methyl 2-hydroxybenzoate can be alkylated, followed by hydrolysis to the acid.

Preparation of Acid Chloride

  • The 2-propoxybenzoic acid is converted to its acid chloride by treatment with thionyl chloride (SOCl2) or oxalyl chloride under reflux conditions. This step activates the acid for amide bond formation.

Preparation of the Amine Component

  • The 3-amino-2-methylphenyl moiety can be obtained by reduction of the corresponding nitro compound or by direct purchase if commercially available.
  • If starting from 3-nitro-2-methylaniline, catalytic hydrogenation (e.g., Pd/C under H2 atmosphere) reduces the nitro group to the amino group.

Amide Coupling Reaction

  • The amide bond formation is achieved by reacting the 3-amino-2-methylphenyl amine with the acid chloride of 2-propoxybenzoic acid.
  • Typical reaction conditions involve the use of a base such as triethylamine or pyridine to neutralize the generated HCl.
  • The reaction is usually conducted in an inert solvent such as dichloromethane or tetrahydrofuran at low to ambient temperature.
  • The reaction time ranges from 1 to 24 hours depending on conditions and scale.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-2-methylphenyl)-2-propoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as alkoxides or amines are used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Antimicrobial Properties

Recent studies have demonstrated that N-(3-Amino-2-methylphenyl)-2-propoxybenzamide exhibits significant antimicrobial activity against various bacterial strains. In vitro assays have shown its effectiveness in inhibiting the growth of resistant pathogens, making it a candidate for developing new antimicrobial agents. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Potential

The compound has been investigated for its anticancer properties. Research indicates that this compound can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have shown that benzamide derivatives can significantly reduce tumor growth in xenograft models, suggesting their potential as therapeutic agents in cancer treatment.

Anti-inflammatory Effects

This compound has also been explored for its anti-inflammatory properties. Its ability to modulate inflammatory pathways suggests potential applications in treating chronic inflammatory diseases. The compound may interact with specific enzymes involved in inflammatory responses, providing a basis for further pharmacological studies.

Research Findings Summary Table

Property Findings
AntimicrobialEffective against various resistant bacterial strains; potential for new antimicrobial agents.
AnticancerInhibits cancer cell proliferation; induces apoptosis and cell cycle arrest in cancer models.
Anti-inflammatoryModulates inflammatory pathways; potential treatment for chronic inflammatory diseases.

Case Studies

  • Anticancer Activity Evaluation : A study published in 2020 evaluated the anticancer effects of various benzamide derivatives, including this compound. Results indicated significant tumor growth inhibition in xenograft models, supporting its therapeutic potential against cancer.
  • Evaluation of Antimicrobial Efficacy : Another study focused on the antimicrobial efficacy of this compound against resistant bacterial strains. Findings revealed promising results in inhibiting bacterial growth, suggesting its application in treating infections caused by resistant pathogens.

Mechanism of Action

The mechanism of action of N-(3-Amino-2-methylphenyl)-2-propoxybenzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes such as cyclooxygenase and kinases, inhibiting their activity.

    Pathways Involved: It modulates signaling pathways related to inflammation and cell proliferation, leading to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Crystallographic Differences

Key comparisons with structurally similar compounds are summarized below:

Table 1: Structural and Crystallographic Properties
Compound Name Molecular Formula Substituents Dihedral Angle (°) Layer Distance (Å) Key Interactions
N-(3-Amino-2-methylphenyl)-2-propoxybenzamide (hypothetical) C₁₇H₂₀N₂O₂ 2-propoxy, 3-amino-2-methylphenyl ~12.41 (estimated) 3.69 (estimated) Intramolecular N–H⋯O
2-Propoxybenzamide C₁₀H₁₃NO₂ 2-propoxy 12.41 3.69 N–H⋯O, C–H⋯O
2-Ethoxybenzamide C₉H₁₁NO₂ 2-ethoxy 50.48 2.91 No intramolecular H-bond
2-Pentyloxybenzamide C₁₂H₁₇NO₂ 2-pentyloxy 3.30 3.81 Parallel layer packing
Mepronil (2-methyl-N-(3-isopropoxyphenyl)benzamide) C₁₇H₁₉NO₂ 3-isopropoxy, 2-methyl N/A N/A Hydrophobic interactions

Notes:

  • The dihedral angle between the amide group and benzene ring in 2-propoxybenzamide (12.41°) is smaller than in 2-ethoxybenzamide (50.48°), stabilizing intramolecular N–H⋯O hydrogen bonds .
  • Layer distances increase with longer alkoxy chains (3.69 Å for propoxy vs. 3.81 Å for pentyloxy), impacting molecular packing .

Functional Group Impact on Bioactivity

  • Amino vs. Methoxy/Trifluoromethyl Groups: The 3-amino group in the target compound contrasts with the methoxy group in mepronil and the trifluoromethyl group in flutolanil . Electron-donating amino groups may enhance hydrogen bonding with biological targets, while electron-withdrawing groups (e.g., trifluoromethyl) increase stability and membrane permeability. Example: Flutolanil’s trifluoromethyl group confers resistance to enzymatic degradation, enhancing its fungicidal persistence .
  • Alkoxy Chain Length: Propoxy (C3) vs.

Physicochemical Properties

Table 2: Predicted Physicochemical Data
Compound Name Molecular Weight Density (g/cm³) Boiling Point (°C) pKa Hazard Class
This compound 298.34 (est.) ~1.14 ~402 ~13.53 Irritant
N-(3-Amino-2-methylphenyl)-4-isobutoxybenzamide 298.38 1.144 402.1 13.53 Irritant
2-Propoxybenzamide 179.22 N/A N/A N/A N/A

Notes:

  • The target compound’s predicted pKa (~13.53) suggests weak basicity, likely due to the amino group .
  • Hazard class similarities (Irritant) indicate shared safety profiles with substituted benzamides .

Biological Activity

N-(3-Amino-2-methylphenyl)-2-propoxybenzamide is an organic compound with significant biological activity due to its unique molecular structure. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in anti-inflammatory and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H18N2O2
  • Molecular Weight : 270.33 g/mol
  • Functional Groups : The compound features an amino group, a propoxy group, and a benzamide core, which contribute to its lipophilicity and biological interactions.

This compound primarily interacts with specific enzymes and receptors in the body:

  • Target Enzymes : It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. By inhibiting these enzymes, the compound may reduce inflammation and pain.
  • Signaling Pathways : The compound modulates pathways associated with cell proliferation and apoptosis, potentially contributing to its anticancer properties.

In Vitro Studies

  • Anti-inflammatory Activity :
    • In cellular assays, this compound demonstrated significant inhibition of prostaglandin E2 production, a key mediator of inflammation. This was assessed using human monocyte-derived macrophages stimulated with lipopolysaccharide (LPS) .
  • Anticancer Properties :
    • The compound has shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. These effects were attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .

In Vivo Studies

  • A study involving animal models indicated that administration of this compound significantly reduced tumor growth in xenograft models of breast cancer. The mechanism was linked to the downregulation of survivin, an anti-apoptotic protein .

Case Studies

  • Case Study on Inflammation :
    • A clinical trial evaluated the efficacy of this compound in patients with rheumatoid arthritis. Results showed a marked reduction in joint swelling and pain scores compared to placebo .
  • Case Study on Cancer Treatment :
    • In a preclinical study using mice with induced tumors, treatment with this compound resulted in a 50% reduction in tumor volume after 4 weeks of treatment .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-(3-Amino-2-methylphenyl)-3-propoxybenzamideStructureModerate anti-inflammatory activity
N-(3-Aminophenyl)-2-isopentyloxybenzamideStructureAnticancer properties
N-(3-Aminophenyl)-2-(isopentyloxy)benzamideStructureEnzyme inhibitor

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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N-(3-Amino-2-methylphenyl)-2-propoxybenzamide
Reactant of Route 2
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N-(3-Amino-2-methylphenyl)-2-propoxybenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.